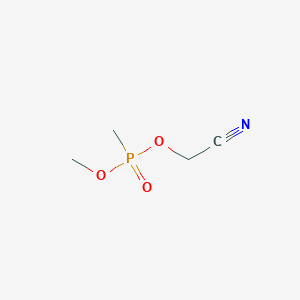
4,4'-(1-Phenylethene-1,2-diyl)bis(2,6-dimethylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(1-Phenylethene-1,2-diyl)bis(2,6-dimethylphenol) is an organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by its phenylethene core, which is flanked by two 2,6-dimethylphenol groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1-Phenylethene-1,2-diyl)bis(2,6-dimethylphenol) typically involves the reaction of bis(4-methoxyphenyl)methanone with (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride (TiCl4) in anhydrous tetrahydrofuran (THF). The reaction mixture is cooled to 0°C and then heated to reflux for several hours. After the reaction is complete, the mixture is quenched with aqueous hydrochloric acid (HCl) and extracted with dichloromethane. The organic phase is dried and purified by column chromatography to yield the desired product .
Industrial Production Methods
While specific industrial production methods for 4,4’-(1-Phenylethene-1,2-diyl)bis(2,6-dimethylphenol) are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(1-Phenylethene-1,2-diyl)bis(2,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenolic groups in the compound can undergo electrophilic aromatic substitution reactions with reagents such as bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Br2 in carbon tetrachloride (CCl4) or HNO3 in sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4,4’-(1-Phenylethene-1,2-diyl)bis(2,6-dimethylphenol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,4’-(1-Phenylethene-1,2-diyl)bis(2,6-dimethylphenol) involves its interaction with molecular targets and pathways within biological systems. The phenolic groups can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical processes. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: Similar structure but lacks the dimethyl groups on the phenol rings.
2,6-Di-tert-butyl-4-ethylphenol: Contains tert-butyl groups instead of methyl groups.
1,2-Bis(diphenylphosphino)ethane: Contains phosphine groups instead of phenol groups.
Uniqueness
4,4’-(1-Phenylethene-1,2-diyl)bis(2,6-dimethylphenol) is unique due to the presence of both phenylethene and 2,6-dimethylphenol groups, which confer specific chemical reactivity and physical properties. This combination of functional groups makes it distinct from other similar compounds and suitable for specialized applications in research and industry .
Propiedades
Número CAS |
61064-71-9 |
|---|---|
Fórmula molecular |
C24H24O2 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
4-[2-(4-hydroxy-3,5-dimethylphenyl)-2-phenylethenyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C24H24O2/c1-15-10-19(11-16(2)23(15)25)14-22(20-8-6-5-7-9-20)21-12-17(3)24(26)18(4)13-21/h5-14,25-26H,1-4H3 |
Clave InChI |
XVAPMZPRTRMKTN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C)C=C(C2=CC=CC=C2)C3=CC(=C(C(=C3)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-{(1,2-Dioxoethane-1,2-diyl)bis[(4,1-phenylene)oxy-4,1-phenylene]}bis(phenylethane-1,2-dione)](/img/structure/B14608481.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3-methyl-](/img/structure/B14608489.png)
![4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-nitrophenol)](/img/structure/B14608497.png)




![Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene](/img/structure/B14608536.png)


![2-[(E)-(1-Anilino-2,2,2-trifluoroethylidene)amino]benzoic acid](/img/structure/B14608551.png)
![Ethanone, 1-[4-[3-(acetyloxy)propyl]phenyl]-](/img/structure/B14608554.png)

